molecular formula C18H19FN2O2S B1278574 benzyl N-[3-fluoro-4-(thiomorpholin-4-yl)phenyl]carbamate CAS No. 168828-71-5

benzyl N-[3-fluoro-4-(thiomorpholin-4-yl)phenyl]carbamate

Cat. No. B1278574
M. Wt: 346.4 g/mol
InChI Key: IFTVWPQLBCYBPN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to benzyl N-[3-fluoro-4-(thiomorpholin-4-yl)phenyl]carbamate involves several steps, including acylation, cyclization, and alkylation. For instance, the synthesis of a related molecule, methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate, was achieved through a method that involved the crystallization from acetonitrile . Another related compound, (3S)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one, was synthesized through a key resolution of N-benzylglycinamide followed by alkylation with 2-bromoethanol and stereocontrolled cyclization . These methods highlight the complexity and the precision required in the synthesis of such fluorinated compounds.

Molecular Structure Analysis

The molecular structure of these compounds is characterized by X-ray crystallography and other spectroscopic methods. For example, the compound from the first paper crystallizes in a monoclinic P21/c space group, with one molecule in the asymmetric part of the unit cell . The molecular structure often includes planar and parallel fragments, as seen in related compounds, which are linked through various bridges . The precise molecular structure is crucial for the biological activity of these compounds.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are optimized for efficiency and yield. The reaction conditions are carefully controlled to achieve high enantiopurity, as demonstrated in the synthesis of the key intermediate of Aprepitant . The chemical reactions often involve acyl chlorination, coupling, and cyclization steps, as seen in the synthesis of novel N-[2-(substituted benzothiazol-2-carbamoyl)phenyl] substituted-fluoro-benzamides .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of fluorine atoms and morpholine rings contributes to the unique properties of these molecules. The compounds exhibit various degrees of biological activity, such as inhibitory activity against hepatitis B virus and antitumor activities . Additionally, some of these compounds have shown moderate antibacterial and antifungal activities .

Case Studies and Biological Activity

Case studies involving these compounds often focus on their biological activity. For instance, the compound from the first paper was evaluated as a potential inhibitor of hepatitis B, showing nanomolar inhibitory activity in vitro . Another study synthesized a series of novel thiazolidin-4-one derivatives and tested them for antimicrobial activity, finding moderate in vitro activities against tested microorganisms . These studies are crucial for understanding the potential therapeutic applications of these compounds.

Scientific Research Applications

Antimicrobial and Antifungal Activities

  • A study highlights the synthesis of derivatives related to benzyl N-[3-fluoro-4-(thiomorpholin-4-yl)phenyl]carbamate and their testing for antimicrobial and antifungal activities. These compounds showed moderate in vitro activities against tested microorganisms (Patil, Bagul, Swami, Kotharkar, & Darade, 2011).

Intermediate in Antitumor Drugs

  • Another research paper describes the synthesis of a compound closely related to benzyl N-[3-fluoro-4-(thiomorpholin-4-yl)phenyl]carbamate, which serves as an important intermediate in many antitumor drugs, particularly small molecular inhibitors (Gan, Wu, Zhou, Liao, Zhu, & Zheng, 2021).

Potential Treatment for SARS-CoV-2

  • A study exploring the potential of various compounds against SARS-CoV-2 identified benzyl (3-fluoro-4-morpholine-4-yl phenyl) carbamate as a component that can bind to both the ACE2 receptor and the viral main protease. This indicates its potential for SARS-CoV-2 treatment (Zhang, Shen, Yan, Wang, & Cheng, 2020).

Synthesis and Evaluation of Derivatives

Anti-Microbial Activity of Fluorinated Compounds

  • A study on the synthesis of fluorinated benzothiazolo imidazole compounds, closely related to benzyl N-[3-fluoro-4-(thiomorpholin-4-yl)phenyl]carbamate, showed promising antimicrobial activity (Sathe, Jaychandran, Sreenivasa, & Jagtap, 2011).

Synthesis of Key Intermediate for Antibacterial Agent

  • Research on the synthesis of a key intermediate for Linezolid, an antibacterial agent, involved the creation of a compound structurally similar to benzyl N-[3-fluoro-4-(thiomorpholin-4-yl)phenyl]carbamate (Yun & Chang-jiang, 2005).

Larvicidal Activity of Pyrimidine Derivatives

Safety And Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

benzyl N-(3-fluoro-4-thiomorpholin-4-ylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O2S/c19-16-12-15(6-7-17(16)21-8-10-24-11-9-21)20-18(22)23-13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFTVWPQLBCYBPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2=C(C=C(C=C2)NC(=O)OCC3=CC=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601153822
Record name [3-Fluoro-4-(4-thiomorpholinyl)phenyl]carbamic acid phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601153822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

benzyl N-[3-fluoro-4-(thiomorpholin-4-yl)phenyl]carbamate

CAS RN

168828-71-5
Record name [3-Fluoro-4-(4-thiomorpholinyl)phenyl]carbamic acid phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=168828-71-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-Fluoro-4-(4-thiomorpholinyl)phenyl]carbamic acid phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601153822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The 4-(2-fluoro-4-nitrophenyl)thiomorpholine (3.67 g, 8.255 mmol) was dissolved in THF (75 mL) and then treated with a solution of sodium hydrosulfite (26.4 g, 151.56) in water (150 mL). The reaction was slightly exothermic. After an hour, the reaction was found to be complete by TLC (30% EtOAc/hexane, UV short wave). After cooling to 0° C. in an ice bath, the reaction was quenched with NaHCO3 (25.5 g, 303.12 mmol). Next, the reaction was diluted with pH 7 buffer (500 mL). After this solution was saturated with solid NaCl, the product was extracted into CH2Cl2 (4×500 mL). The combined extracts were dried over anhydrous Na2SO4, filtered and then concentrated under reduced pressure to yield a yellow solid that was stored in the freezer overnight (16 hours). The crude amine (1.826 g, 8.601 mmol) was dissolved in dry THF (85 mL) and then cooled to -20° C. (MeOH/ice bath). The solution was treated with N,N-dimethylaniline (1.36 mL, 10.75 mmol) and then allowed to stir at -20° C. for 15 minutes. Next, benzylchloroformate [1.42 mL (corrected for 95% purity), 9.46 mmol] was added dropwise. A precipitate fomed almost immediately. The reaction was allowed to stir for an additional 15 minutes before the bath was removed. Upon warming to room temperature under N2 (1 hour), the reaction was found to be complete by TLC (30% EtOAc/hexane, UV short wave). The reaction was diluted with EtOAc (200 mL) and then washed with both water (2×200 mL) and brine (200 mL). The aqueous portions were combined and then back-extracted with more EtOAc (2×200 mL). The organic portions were combined, dried over anhydrous Na2SO4, filtered and concentrated under reduced pressure to yield a yellowish solid. This crude material was chromatographed on silica gel (150 g, packed with 5% EtOAc/hexane), eluting with 2 L of 5% EtOAc/hexane, 1 L of 10% EtOAc/hexane (CH2Cl2 was added to maintain solubility) to give 2.65 g (50%) of the title compound as an off-white crystalline solid with a melting point of 142° C. and a HRMS (M+) calculated for C18H19N2O2FS 346.1151, found 346.1157.
Name
EtOAc hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
3.67 g
Type
reactant
Reaction Step Two
Name
Quantity
75 mL
Type
solvent
Reaction Step Two
Quantity
26.4 g
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Three
Quantity
25.5 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
amine
Quantity
1.826 g
Type
reactant
Reaction Step Six
Name
Quantity
85 mL
Type
solvent
Reaction Step Six
[Compound]
Name
MeOH ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
1.36 mL
Type
reactant
Reaction Step Eight
Quantity
1.42 mL
Type
reactant
Reaction Step Nine
Yield
50%

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